4-(1H-1,2,3-benzotriazol-1-yl)-3,5-bisnitrobenzonitrile
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Overview
Description
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-bisnitrobenzonitrile is a chemical compound that features a benzotriazole moiety attached to a dinitrobenzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-bisnitrobenzonitrile typically involves the reaction of 3,5-dinitrobenzonitrile with benzotriazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the benzotriazole moiety replaces a leaving group on the dinitrobenzonitrile core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-bisnitrobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzotriazole moiety can act as a leaving group, allowing for substitution reactions with nucleophiles.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzonitriles where the benzotriazole moiety is replaced by the nucleophile.
Reduction: Products include 3,5-diaminobenzonitrile.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-bisnitrobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-bisnitrobenzonitrile involves its interaction with molecular targets through its functional groups. The benzotriazole moiety can participate in hydrogen bonding and π-π interactions, while the nitro groups can engage in electron-withdrawing effects. These interactions can influence the compound’s reactivity and binding affinity to various targets, making it useful in different chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Benzotriazolyl)-5-nitrophthalonitrile
- 2-(Benzotriazolyl)aziridine
- N-(Benzotriazol-1-ylmethyl)-substituted imidoyl chlorides
Uniqueness
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-bisnitrobenzonitrile is unique due to the presence of both benzotriazole and dinitrobenzonitrile moieties, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C13H6N6O4 |
---|---|
Molecular Weight |
310.22g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C13H6N6O4/c14-7-8-5-11(18(20)21)13(12(6-8)19(22)23)17-10-4-2-1-3-9(10)15-16-17/h1-6H |
InChI Key |
KKBPVHRLGDZJFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3[N+](=O)[O-])C#N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3[N+](=O)[O-])C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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